4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Beschreibung

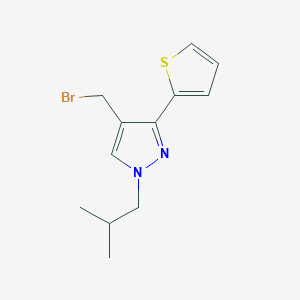

4-(Bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole (CAS: 2091563-77-6) is a pyrazole derivative characterized by a bromomethyl group at position 4, an isobutyl substituent at position 1, and a thiophen-2-yl moiety at position 2. Its molecular formula is C₁₂H₁₅BrN₂S, with a molecular weight of 299.23 g/mol. The structure (Fig. 1) features a planar pyrazole core, with the bromomethyl group enhancing electrophilic reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Figure 1: Structure of 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole.

Synthetic routes typically involve cyclocondensation of hydrazines with diketones or via halogenation of preformed pyrazoles.

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHALQWWXEZOGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

4-(Bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole can be represented as follows:

This structure features a bromomethyl group, an isobutyl chain, and a thiophene ring, contributing to its unique biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives. The specific activities of 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole include:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Pyrazoles are known to modulate inflammatory pathways. Preliminary data suggest that 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole may reduce the production of pro-inflammatory cytokines.

- Anticancer Potential : Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The specific mechanisms by which this compound exerts anticancer effects require further investigation.

Antimicrobial Studies

In a study assessing the antimicrobial activity of various pyrazole derivatives, 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole demonstrated effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses promising antibacterial properties suitable for further development as an antimicrobial agent .

Anti-inflammatory Mechanisms

The anti-inflammatory potential was evaluated through in vitro assays measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in TNF-alpha and IL-6 production upon treatment with the compound:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

These findings suggest that 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole may act as an effective anti-inflammatory agent .

Anticancer Activity

In a preliminary study examining the anticancer effects of pyrazole derivatives on human cancer cell lines, it was observed that this compound induced apoptosis in breast cancer cells (MCF7) with an IC50 value of 15 µM. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Pyrazole Derivatives

Halogenated pyrazoles are pivotal in medicinal chemistry due to their enhanced binding affinity and metabolic stability. Key comparisons include:

Key Insights:

- Bromine’s larger atomic radius and polarizability compared to chlorine may improve binding to hydrophobic pockets in biological targets, as seen in thiazole-triazole hybrids .

- Halogen bonding (e.g., C–Br···N/O) in crystal structures () suggests bromine enhances lattice stability and molecular recognition .

Thiophene-Containing Pyrazoles

Thiophene moieties influence electronic properties and bioactivity. Notable analogs include:

Key Insights:

Structural and Crystallographic Comparisons

Crystallographic data reveal how substituents dictate molecular packing and reactivity:

Key Insights:

- The isobutyl group in the target compound may introduce steric hindrance, affecting crystal packing compared to smaller alkyl chains .

- Bromine’s role in intermolecular interactions (e.g., Br···S/N) could be validated via SHELX-refined crystallography, a method widely used for small-molecule analysis () .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole typically involves the following key steps:

- Formation of the pyrazole ring with the desired substituents at the 1- and 3-positions.

- Introduction of the bromomethyl group at the 4-position of the pyrazole ring, often via selective bromomethylation reactions.

This approach relies on constructing the pyrazole scaffold first, followed by functional group modification to install the bromomethyl substituent.

Pyrazole Ring Construction

The pyrazole core is usually synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For the target compound, the key substituents at positions 1 and 3 are introduced by selecting appropriate starting materials:

- Isobutyl group at N-1: This can be introduced by using isobutyl-substituted hydrazine derivatives or by N-alkylation of the pyrazole ring after ring formation.

- Thiophen-2-yl group at C-3: This is typically incorporated by using 2-thiophenecarbaldehyde or 2-thiophenyl-substituted ketones as starting materials in the pyrazole ring formation.

The pyrazole ring formation can be achieved through cyclization reactions such as:

- Condensation of hydrazines with α,β-unsaturated ketones or chalcones bearing the thiophene substituent.

- 1,3-dipolar cycloaddition reactions involving diazo compounds and alkenes.

These methods have been well documented for the synthesis of pyrazole derivatives bearing aryl or heteroaryl substituents at C-3, including thiophene rings.

Bromomethyl Group Introduction

The bromomethyl group at the 4-position is introduced by selective bromomethylation reactions. Typical methods include:

- Bromomethylation using bromomethylating agents such as N-bromosuccinimide (NBS) or bromomethyl bromide under controlled conditions.

- The reaction generally targets the 4-position of the pyrazole ring, which is activated due to the electron-rich nature of the heterocycle.

The presence of the bromomethyl group provides a reactive handle for further nucleophilic substitution or cross-coupling reactions, enhancing the compound's synthetic utility.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivative + α,β-unsaturated ketone (with thiophene substituent) | Formation of 1-isobutyl-3-(thiophen-2-yl)pyrazole core |

| 2 | N-alkylation (if needed) | Isobutyl halide, base | Introduction of isobutyl group at N-1 |

| 3 | Bromomethylation | NBS or bromomethyl bromide, solvent, controlled temperature | Installation of bromomethyl group at C-4 |

Detailed Research Findings and Analysis

The bromomethylation step is critical and requires precise control to avoid polybromination or side reactions. Literature suggests that mild conditions and selective reagents like NBS in inert solvents (e.g., dichloromethane) at low temperatures favor mono-bromomethylation at the 4-position.

The pyrazole ring formation is often conducted in ethanol or other polar solvents with acid or base catalysis, depending on the substrates. For thiophene-substituted pyrazoles, condensation of hydrazines with 2-thiophenyl-substituted α,β-unsaturated ketones is efficient, yielding the desired heterocycle in moderate to good yields.

The isobutyl substituent can be introduced either by using isobutylhydrazine derivatives or by post-pyrazole N-alkylation. The latter involves treating the pyrazole with isobutyl halides under basic conditions, ensuring regioselectivity at the N-1 position.

The bromomethyl group enhances the compound’s reactivity compared to chloromethyl analogs, allowing for a broader range of subsequent functionalizations, including nucleophilic substitutions and cross-couplings.

Comparative Table of Similar Pyrazole Derivatives

| Compound Name | Key Substituent Differences | Synthetic Challenges | Biological/Functional Implications |

|---|---|---|---|

| 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole | Bromomethyl at C-4, isobutyl at N-1, thiophene at C-3 | Selective bromomethylation, regioselective N-alkylation | Enhanced reactivity for further modifications |

| 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole | Chloromethyl instead of bromomethyl, thiophene at C-3 position | Less reactive halomethylation | Potential insecticidal activity |

| 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde | Carboxaldehyde at C-4, chlorophenyl at N-1 | Different functional group introduction | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, such as (1) condensation of thiophene derivatives with hydrazines to form the pyrazole core, followed by (2) bromination at the methyl position. For example, analogous brominated pyrazoles are synthesized via nucleophilic substitution or radical bromination (e.g., using NBS in CCl₄). Optimization includes temperature control (e.g., reflux in anhydrous ethanol) and stoichiometric adjustments of brominating agents to minimize side reactions . Yield improvements (>60%) are achieved through purification via column chromatography (e.g., silica gel, ethyl acetate/petroleum ether gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : Focus on ¹H and ¹³C signals for the bromomethyl group (δ ~4.50 ppm for CH₂Br in ¹H-NMR; ~21 ppm in ¹³C-NMR) and thiophene protons (δ ~6.8–7.6 ppm). Coupling patterns confirm substitution positions .

- X-ray crystallography : Orthorhombic systems (e.g., space group P2₁2₁2₁) with unit-cell parameters (a ≈ 11.3 Å, b ≈ 14.1 Å, c ≈ 15.9 Å) help resolve molecular geometry. Use SHELXL for refinement, validating bond lengths (C–Br: ~1.9 Å) and angles .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H···π, π–π stacking) influence the solid-state packing of this compound, and what tools enable their analysis?

- Methodological Answer : Hydrogen bonding (C–H···N/F) and π–π interactions (thiophene-thiophene) stabilize crystal lattices. Use Mercury CSD 2.0 to visualize interaction motifs (e.g., graph-set analysis for C–H···N patterns) and quantify contact distances (3.5–4.0 Å for π–π). Compare packing similarity indices with structural analogs in the Cambridge Structural Database (CSD) .

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this brominated pyrazole?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for thiophene-pyrazole hybrids). IR and NMR spectral simulations validate experimental data (RMSD <5%). Solvent effects (PCM model) refine dipole moments and polarizability for reactivity predictions (e.g., nucleophilic attack at the bromomethyl site) .

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer : Contradictions (e.g., disorder in bromomethyl groups) are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.